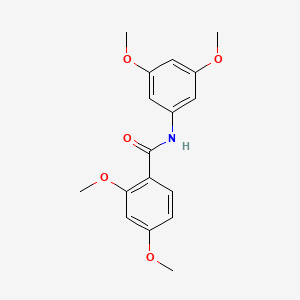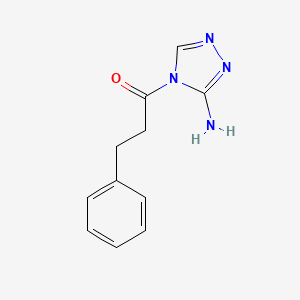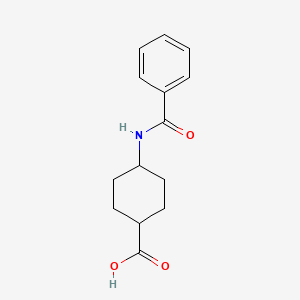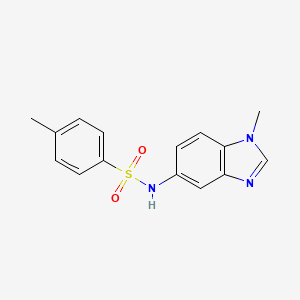![molecular formula C14H11ClN2O3 B5789995 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone CAS No. 54583-53-8](/img/structure/B5789995.png)
2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone, commonly known as CNPE, is a chemical compound that has been extensively studied for its potential use in scientific research. CNPE is a synthetic compound that belongs to the class of aryl ketones. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Mechanism of Action
The mechanism of action of CNPE is not fully understood. However, it has been suggested that CNPE exerts its anti-cancer effects by inhibiting the activity of key enzymes involved in cell cycle progression and DNA replication. CNPE has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
CNPE has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. CNPE has also been found to inhibit the activity of key enzymes involved in inflammation and microbial infection.
Advantages and Limitations for Lab Experiments
CNPE has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized in large quantities with high purity. CNPE has also been found to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial activities, making it suitable for use in a wide range of research applications.
However, there are also some limitations to the use of CNPE in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. In addition, the potential toxicity of CNPE in vivo needs to be further investigated.
Future Directions
There are several future directions for research on CNPE. One area of research is to further elucidate its mechanism of action and molecular targets. This will help to identify potential drug targets and improve the design of CNPE analogs with increased potency and selectivity.
Another area of research is to investigate the potential use of CNPE in combination with other anti-cancer agents. CNPE has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and further research is needed to identify optimal combination strategies.
Finally, there is a need for further research on the potential toxicity of CNPE in vivo. This will help to determine the safety of CNPE for use in humans and identify potential side effects.
Synthesis Methods
CNPE can be synthesized through a multi-step process that involves the reaction of 4-nitroacetophenone with thionyl chloride to produce 4-nitrophenyl chloroformate. The resulting compound is then reacted with 3-chloroaniline to yield CNPE. The synthesis of CNPE has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
CNPE has been extensively studied for its potential use in scientific research. Its anti-cancer properties have been investigated in various types of cancer, including breast, lung, and prostate cancer. CNPE has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to its anti-cancer properties, CNPE has also been found to exhibit anti-inflammatory and anti-microbial activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. CNPE has also been found to exhibit potent anti-microbial activity against a wide range of bacteria and fungi.
properties
IUPAC Name |
2-(3-chloroanilino)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-2-1-3-12(8-11)16-9-14(18)10-4-6-13(7-5-10)17(19)20/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIZDDJSMIAPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358105 |
Source


|
| Record name | Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54583-53-8 |
Source


|
| Record name | Ethanone, 2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5789917.png)


![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)



![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)
